molecular formula C21H21BF4P- B581186 Tri-o-tolylphosphine tetrafluoroborate CAS No. 1255640-57-3

Tri-o-tolylphosphine tetrafluoroborate

Cat. No.: B581186
CAS No.: 1255640-57-3
M. Wt: 391.176
InChI Key: GKILWVIIRMROID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tri-o-tolylphosphine tetrafluoroborate is a chemical compound with the molecular formula C21H21BF4P. It is a phosphine ligand commonly used in various chemical reactions and industrial applications. The compound is known for its stability and effectiveness in catalysis, making it a valuable reagent in both academic and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tri-o-tolylphosphine tetrafluoroborate can be synthesized through the reaction of tri-o-tolylphosphine with tetrafluoroboric acid. The reaction typically involves mixing tri-o-tolylphosphine with an aqueous solution of tetrafluoroboric acid under controlled temperature and pH conditions. The resulting product is then purified through recrystallization or other suitable methods .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then packaged and distributed for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Tri-o-tolylphosphine tetrafluoroborate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation .

Major Products Formed

The major products formed from reactions involving this compound include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products are valuable intermediates in the synthesis of more complex molecules and materials .

Mechanism of Action

The mechanism of action of tri-o-tolylphosphine tetrafluoroborate involves its role as a ligand in catalytic processes. The compound coordinates with metal centers in catalysts, facilitating various chemical transformations. The molecular targets include transition metals such as palladium and platinum, which are commonly used in catalytic cycles. The pathways involved include oxidative addition, reductive elimination, and ligand exchange .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tri-o-tolylphosphine tetrafluoroborate is unique due to its specific steric and electronic properties imparted by the o-tolyl groups. These properties make it particularly effective in certain catalytic reactions where other phosphine ligands may not perform as well. Its stability and ease of handling also contribute to its widespread use in research and industry .

Properties

IUPAC Name

tris(2-methylphenyl)phosphane;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21P.BF4/c1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;2-1(3,4)5/h4-15H,1-3H3;/q;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKILWVIIRMROID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BF4P-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747916
Record name tris(2-methylphenyl)phosphane;tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255640-57-3
Record name tris(2-methylphenyl)phosphane;tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1255640-57-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.